molecular formula C18H19ClN2O4S B2968313 2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide CAS No. 306976-95-4

2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide

Cat. No. B2968313
CAS RN: 306976-95-4
M. Wt: 394.87
InChI Key: GDWCRXRSWUWKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide (CMMPB) is an important chemical compound that is widely used in scientific research and industrial applications. It is a colorless crystalline solid that is soluble in water and has a molecular weight of 359.9 g/mol. CMMPB is a versatile compound that has many uses in the laboratory and in industry.

Scientific Research Applications

Aromatic Sulfonamide Inhibitors

Aromatic sulfonamides, including molecules similar to 2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide, have been investigated for their potential as inhibitors of carbonic anhydrase isoenzymes. These compounds have shown nanomolar half-maximal inhibitory concentrations (IC50) across various isoenzymes, suggesting their potential in designing inhibitors with specific isoenzyme affinity (Supuran, Maresca, Gregáň, & Remko, 2013).

Molecular Structure Analysis

Research into molecules with structural similarities to 2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide often focuses on their molecular and crystal structures. For instance, studies on N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfon‐yl)‐2‐nitrobenzamide acetonitrile solvate have revealed intricate details about intra- and intermolecular hydrogen bonds, providing insights into how such molecules might interact with biological targets (Pang, Yang, Yin, & Mao, 2006).

Anticancer Activity

Sulfonamide derivatives, which include compounds structurally related to 2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide, have been evaluated for their cytotoxic activities against various cancer cell lines. For example, novel sulfonamide derivatives have been synthesized and tested for their potential anticancer activity, showing promising results against specific cancer cell types (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Agents

Compounds containing morpholine and sulfonamide groups have also been explored for their antimicrobial properties. Research into derivatives of 1,2,4-triazole containing morpholine moiety has identified several compounds with significant antimicrobial activity, highlighting the potential of such chemical structures in developing new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Pharmacological Applications

The pharmacological applications of compounds similar to 2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide extend to areas such as the development of novel antidepressants and the study of enzyme inhibitors. For instance, the synthesis and pharmacological evaluation of such compounds can lead to the identification of new therapeutic agents with potential applications in treating various diseases (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).

properties

IUPAC Name

2-chloro-4-methylsulfonyl-N-(2-morpholin-4-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-26(23,24)13-6-7-14(15(19)12-13)18(22)20-16-4-2-3-5-17(16)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWCRXRSWUWKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.